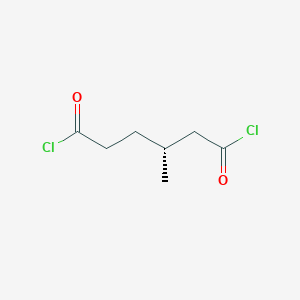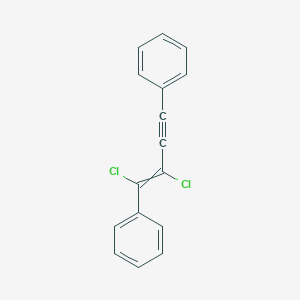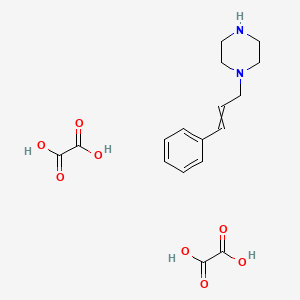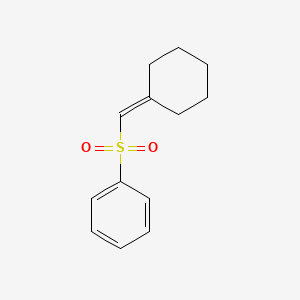![molecular formula C10H15N3O B14382323 1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-25-5](/img/structure/B14382323.png)
1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a cyclopentylamino group attached to the imidazole ring, making it a unique and interesting molecule for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate under microwave-assisted conditions . Another approach involves the use of amido-nitriles, which undergo cyclization to form disubstituted imidazoles . These reactions are often carried out under mild conditions, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.
科学的研究の応用
1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions .
類似化合物との比較
1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one can be compared with other imidazole derivatives, such as:
1-[4-(Cyclopentylamino)-2-(Methylsulfanyl)pyrimidin-5-yl]ethan-1-one: This compound has a similar structure but contains a pyrimidine ring instead of an imidazole ring.
1-[2-(Cyclopentylamino)-1H-imidazol-4-yl]ethan-1-one: This is a positional isomer with the cyclopentylamino group attached at a different position on the imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
88723-25-5 |
|---|---|
分子式 |
C10H15N3O |
分子量 |
193.25 g/mol |
IUPAC名 |
1-[2-(cyclopentylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C10H15N3O/c1-7(14)9-6-11-10(13-9)12-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H2,11,12,13) |
InChIキー |
CUEOMFFJPVXUQF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CN=C(N1)NC2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)

![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)


![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)

![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)

![1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14382318.png)
![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
